2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
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Overview
Description
2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a ketone or aldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Assembly: The final step involves the coupling of the tetrahydroisoquinoline derivative with the appropriate propanone derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-one: Lacks the methylamino group.
2-(Amino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Contains an amino group instead of a methylamino group.
2-(Methylamino)-1-(quinolin-2-yl)propan-1-one: Contains a quinoline ring instead of a tetrahydroisoquinoline ring.
Uniqueness
The presence of the methylamino group and the tetrahydroisoquinoline ring in 2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one may confer unique chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-10(14-2)13(16)15-8-7-11-5-3-4-6-12(11)9-15/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
RYFDPXDSTAZMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)NC |
Origin of Product |
United States |
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